molecular formula C18H21N3O3 B12396010 (1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one

(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one

Cat. No.: B12396010
M. Wt: 327.4 g/mol
InChI Key: CJVJSGBELMMESS-DIFFPNOSSA-N
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Description

The compound (1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzazepinone core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of multiple functional groups, including hydroxyl groups and a pyrazole ring, suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the Benzazepinone Core: This step involves the cyclization of a suitable precursor to form the benzazepinone core. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a suitable diketone or aldehyde. This step may require the use of solvents such as ethanol or methanol and may be carried out under reflux conditions.

    Functional Group Modifications: The hydroxyl groups and other functional groups can be introduced through various chemical reactions, such as oxidation, reduction, or substitution reactions. Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acid or base catalysts, metal catalysts

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, such as enzyme inhibition or receptor binding. It can be used in biochemical assays to study its effects on biological systems.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for the treatment of certain diseases. Its pharmacological properties can be studied in preclinical and clinical trials.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one: can be compared with other similar compounds, such as:

    Benzazepinones: Compounds with a similar benzazepinone core but different functional groups.

    Pyrazole Derivatives: Compounds with a pyrazole ring and varying substituents.

    Hydroxylated Compounds: Compounds with multiple hydroxyl groups and different core structures.

The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

(1R)-7-[(1R)-1,2-dihydroxyethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1H-3-benzazepin-2-one

InChI

InChI=1S/C18H21N3O3/c1-11-14-5-4-12(17(23)10-22)6-15(14)16(9-20(2)18(11)24)13-7-19-21(3)8-13/h4-9,11,17,22-23H,10H2,1-3H3/t11-,17+/m1/s1

InChI Key

CJVJSGBELMMESS-DIFFPNOSSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=C(C=C2)[C@H](CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C

Canonical SMILES

CC1C2=C(C=C(C=C2)C(CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C

Origin of Product

United States

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